molecular formula C₂₇H₃₆O₇ B018498 Budesonide 21-acetate CAS No. 51333-05-2

Budesonide 21-acetate

Cat. No.: B018498
CAS No.: 51333-05-2
M. Wt: 472.6 g/mol
InChI Key: QZIYSFVNRMBENV-PONRWWDOSA-N
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Description

Budesonide 21-acetate is a synthetic glucocorticoid used primarily in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. It is a derivative of budesonide, which is known for its potent anti-inflammatory properties. This compound is often used in inhalation therapies to reduce inflammation and improve breathing in patients with respiratory conditions.

Mechanism of Action

Target of Action

Budesonide 21-acetate primarily targets the glucocorticoid receptors . These receptors are found in various cells throughout the body and play a crucial role in regulating immune response and inflammation .

Mode of Action

This compound acts as an agonist of glucocorticoid receptors . Upon binding to these receptors, it controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability. This leads to a decrease in inflammation and vasodilation . The compound’s interaction with its targets results in changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to downregulate the local production of the polymeric poorly O-galactosylated form of IgA1 or galactose-deficient IgA1 (Gd-IgA1) and the generation of pathogenic IgA-containing immune complexes (IgA-IC) . These changes in the biochemical pathways lead to a reduction in inflammation and other symptoms associated with conditions such as asthma, COPD, Crohn’s disease, and ulcerative colitis .

Pharmacokinetics

After oral inhalation, budesonide undergoes an extensive degree (>90%) of biotransformation to metabolites of low corticosteroid activity on the first passage through the liver . No unchanged budesonide has been found in urine, and the activity of the two major metabolites, 6β-hydroxy-budesonide and 16α-hydroxy-prednisolone, is less than 1% of the parent compound . The compound’s ADME properties significantly impact its bioavailability. For instance, the extended-release oral capsules are 9-21% bioavailable . A 9mg dose reaches a Cmax of 1.50±0.79ng/mL with a Tmax of 2-8h and an AUC of 7.33ng*hr/mL .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in airway hyperresponsiveness and a reduction in the number of inflammatory cells and mediators present in the airways of patients with asthma . It also reduces the symptoms of inflammatory conditions of the lungs and intestines, such as asthma, COPD, Crohn’s disease, and ulcerative colitis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in a more physiological 3D environment, low nanomolar concentrations of budesonide strongly reduced PDAC cell proliferation in a GR-dependent manner . Furthermore, the 3D environment drives the cells towards a general metabolic reprogramming involving protein, lipid, and energy metabolism (e.g., increased glycolysis dependency). This metabolic change sensitizes PDAC cells to the anti-proliferative effect of budesonide, which instead induces opposite changes (e.g., increased mitochondrial oxidative phosphorylation) .

Biochemical Analysis

Biochemical Properties

Budesonide 21-acetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors (GRs) in the cytoplasm, forming a complex that translocates to the nucleus. This complex then binds to glucocorticoid response elements (GREs) in the DNA, modulating the transcription of target genes. The interaction with GRs leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Cellular Effects

This compound affects various cell types and cellular processes. In immune cells, it reduces the production of inflammatory mediators such as interleukins and tumor necrosis factor-alpha (TNF-α). It also influences cell signaling pathways, including the NF-κB pathway, which is crucial for inflammatory responses. Additionally, this compound modulates gene expression by upregulating anti-inflammatory genes and downregulating pro-inflammatory genes . This compound also impacts cellular metabolism by altering the energy balance and reducing the production of reactive oxygen species (ROS).

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA. This binding results in the modulation of gene transcription, leading to the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes . Additionally, this compound inhibits the activity of certain enzymes involved in the inflammatory response, such as phospholipase A2 and cyclooxygenase-2 (COX-2).

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it exhibits strong anti-inflammatory effects by rapidly reducing the levels of pro-inflammatory cytokines. Over time, its stability and degradation are influenced by factors such as pH and temperature. Long-term studies have shown that this compound maintains its efficacy in reducing inflammation, although its potency may decrease due to gradual degradation . In vitro and in vivo studies have demonstrated sustained anti-inflammatory effects with minimal adverse effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation without significant side effects. At higher doses, it may cause adverse effects such as immunosuppression and metabolic disturbances . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather in toxicity.

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP3A4. The major metabolic pathway involves the hydrolysis of the acetal group to form 16α-hydroxy-prednisolone . Other metabolites include those resulting from the reduction of the C20 carbonyl group and oxidation of the C11 hydroxyl group. These metabolites are excreted mainly in the urine.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins. It has a high affinity for glucocorticoid receptors, which facilitates its distribution to target tissues. The compound is also known to bind to plasma proteins, which aids in its transport through the bloodstream . Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters.

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells. Its activity is dependent on its ability to translocate to the nucleus, where it can interact with DNA and modulate gene expression. Post-translational modifications, such as phosphorylation, can influence its subcellular localization and activity . Targeting signals within the compound direct it to specific compartments, ensuring its effective function in reducing inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of budesonide 21-acetate typically involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in the presence of a solvent such as 1,4-dioxane and a catalyst like perchloric acid. This reaction results in the formation of budesonide, which is then acetylated to produce this compound .

Industrial Production Methods

Industrial production of this compound often employs a continuous flow process. This method optimizes various parameters such as flow rate, temperature, residence time, and solution volumes to achieve the desired molar ratio of epimers. The continuous flow process is cost-effective and can be readily scaled up for industrial production .

Chemical Reactions Analysis

Types of Reactions

Budesonide 21-acetate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Budesonide 21-acetate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Budesonide 21-acetate is often compared with other glucocorticoids such as prednisolone, dexamethasone, and fluticasone. While all these compounds share anti-inflammatory properties, this compound is unique in its specific molecular structure and pharmacokinetic profile. It has a higher water solubility compared to some other glucocorticoids, which allows for faster systemic uptake and prolonged airway efficacy .

List of Similar Compounds

  • Prednisolone
  • Dexamethasone
  • Fluticasone
  • Mometasone

Properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-20,22-24,30H,5-8,12-14H2,1-4H3/t18-,19-,20-,22+,23?,24+,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIYSFVNRMBENV-PONRWWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535536
Record name 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS)-5-Hydroxy-4a,6a-dimethyl-2-oxo-8-propyl-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51333-05-2
Record name (11β,16α)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxypregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51333-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Budesonide 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS)-5-Hydroxy-4a,6a-dimethyl-2-oxo-8-propyl-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUDESONIDE 21-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZ2VA5QDS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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